

# Molecular weight and formula of FMOC-DL-2-pyridylalanine

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## Compound of Interest

Compound Name: *FMOC-DL-2-pyridylalanine*

Cat. No.: *B1308109*

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## In-Depth Technical Guide: FMOC-DL-2-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **FMOC-DL-2-pyridylalanine**, a key building block in modern peptide synthesis. It covers the fundamental physicochemical properties, detailed synthesis protocols, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it explores the functional implications of incorporating 2-pyridylalanine into peptide structures and their potential roles in modulating signaling pathways.

## Core Physicochemical Data

**FMOC-DL-2-pyridylalanine** is a derivative of the non-proteinogenic amino acid DL-2-pyridylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protection strategy is central to its use in iterative peptide synthesis.

Property	Value	Citation
Molecular Formula	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	[1][2]
Molecular Weight	388.42 g/mol	[2]
Appearance	White to off-white crystalline solid or powder	[1]
Solubility	Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM)	[1]
CAS Number (L-form)	185379-40-2	[2]
CAS Number (D-form)	185379-39-9	

## Synthesis of Fmoc-DL-2-Pyridylalanine

The synthesis of **Fmoc-DL-2-pyridylalanine** is typically achieved through the reaction of DL-2-pyridylalanine with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent under basic conditions. The Fmoc group protects the amino terminus, allowing for the controlled formation of peptide bonds at the carboxyl terminus.

## Experimental Protocol: General Solution-Phase Synthesis

This protocol outlines a general procedure for the N-terminal Fmoc protection of DL-2-pyridylalanine.

Materials:

- DL-2-pyridylalanine
- 9-fluorenylmethyl-chloroformate (Fmoc-Cl)
- Sodium bicarbonate (NaHCO<sub>3</sub>) or a suitable organic base (e.g., Diisopropylethylamine, DIPEA)

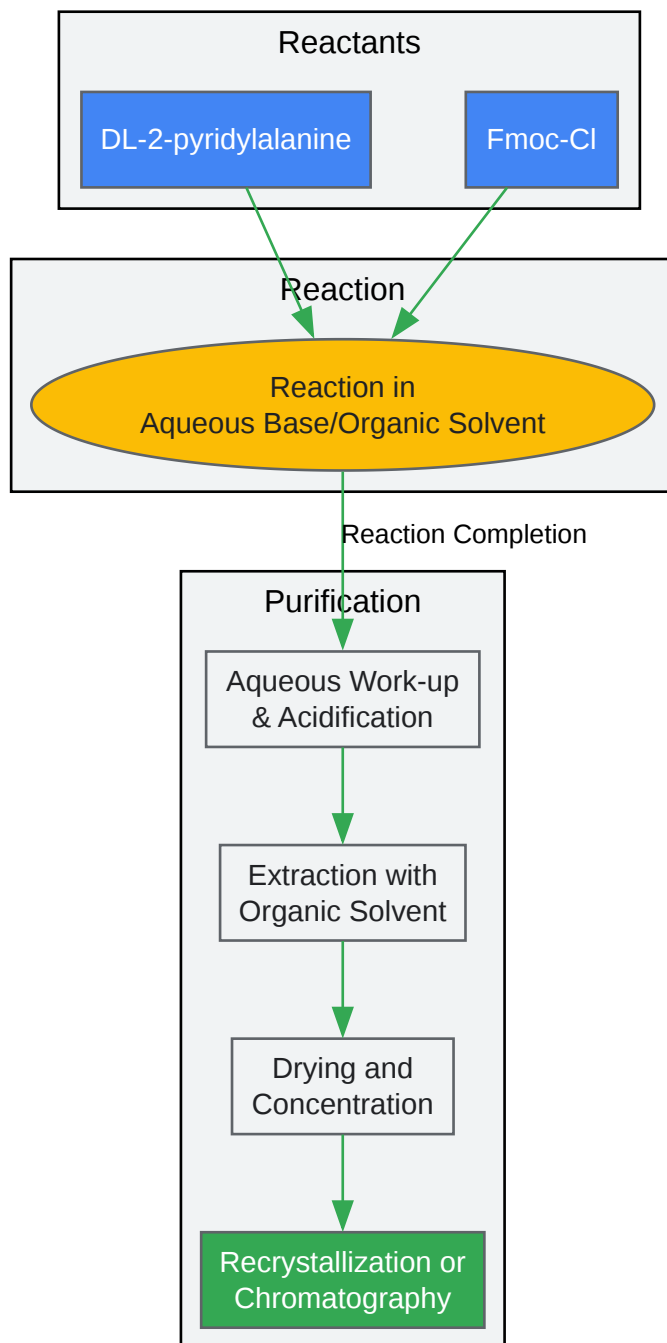
- Dioxane or a similar organic solvent
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolution: Dissolve DL-2-pyridylalanine in an aqueous solution of sodium bicarbonate (e.g., 10%  $\text{NaHCO}_3$ ).
- Addition of Fmoc-Cl: To the stirred solution, add a solution of Fmoc-Cl in dioxane dropwise at a controlled temperature (typically 0-5 °C).
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up:
  - Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl and byproducts.
  - Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the **FMOC-DL-2-pyridylalanine**.
  - Extract the product into ethyl acetate.
- Purification:
  - Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[3]

## General Workflow for Fmoc-DL-2-pyridylalanine Synthesis



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Caption: Workflow for the synthesis of **Fmoc-DL-2-pyridylalanine**.

## Application in Solid-Phase Peptide Synthesis (SPPS)

**FMOC-DL-2-pyridylalanine** is primarily used in Fmoc-based SPPS to introduce a 2-pyridylalanine residue into a growing peptide chain. The pyridine side chain can introduce unique properties to the resulting peptide, such as altered hydrophilicity, the ability to chelate metals, and potential for specific biological interactions.

## Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol describes the manual coupling of **FMOC-DL-2-pyridylalanine** to a resin-bound peptide with a free N-terminal amine.

Materials:

- Resin with a free N-terminal amine (e.g., deprotected Rink Amide resin)
- **FMOC-DL-2-pyridylalanine**
- Coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, N-methylmorpholine)
- DMF (peptide synthesis grade)
- Piperidine solution (20% in DMF) for Fmoc deprotection

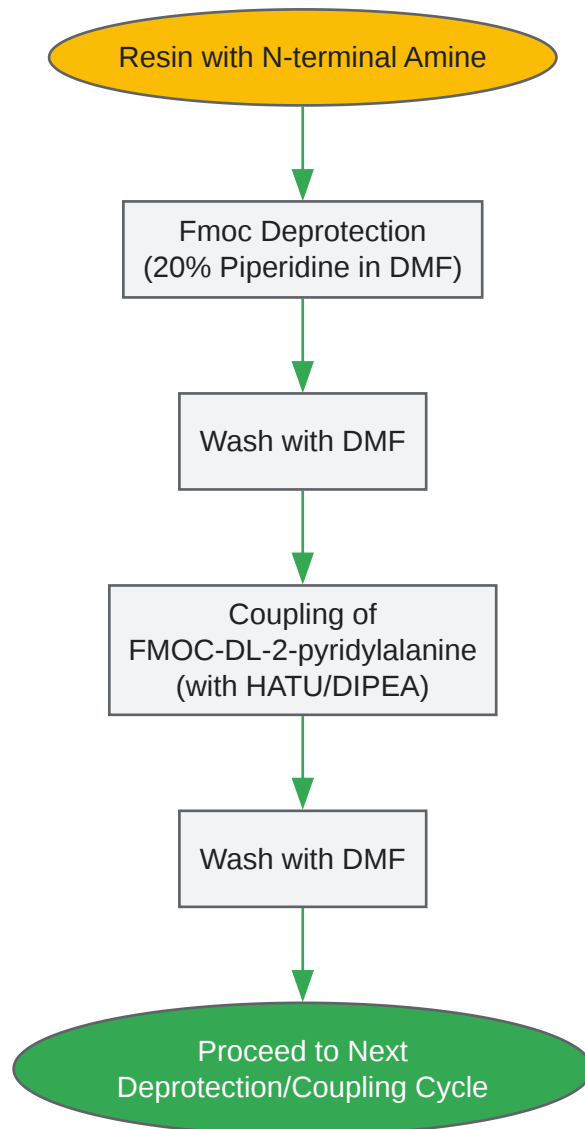
Procedure:

- **Resin Preparation:** The peptide-resin is subjected to Fmoc deprotection using a 20% piperidine solution in DMF to expose the N-terminal amine. The resin is then thoroughly washed with DMF.
- **Activation:** In a separate vessel, dissolve **FMOC-DL-2-pyridylalanine** (typically 3-5 equivalents relative to the resin loading), a coupling agent such as HATU (3-5 equivalents),

and a base like DIPEA (6-10 equivalents) in DMF. This activation step generates a highly reactive ester of the amino acid.

- **Coupling:** The activated **Fmoc-DL-2-pyridylalanine** solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
- **Washing:** After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- **Cycle Repetition:** The Fmoc group of the newly added 2-pyridylalanine residue is then deprotected with 20% piperidine in DMF, and the cycle can be repeated with the next desired Fmoc-protected amino acid.

## Incorporation of FMOC-DL-2-pyridylalanine in SPPS



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Caption: Workflow for incorporating **FMOC-DL-2-pyridylalanine** in SPPS.

## Biological Relevance and Signaling Pathways

While **FMOC-DL-2-pyridylalanine** itself is a synthetic building block and not biologically active, the incorporation of 2-pyridylalanine into peptides can have significant biological

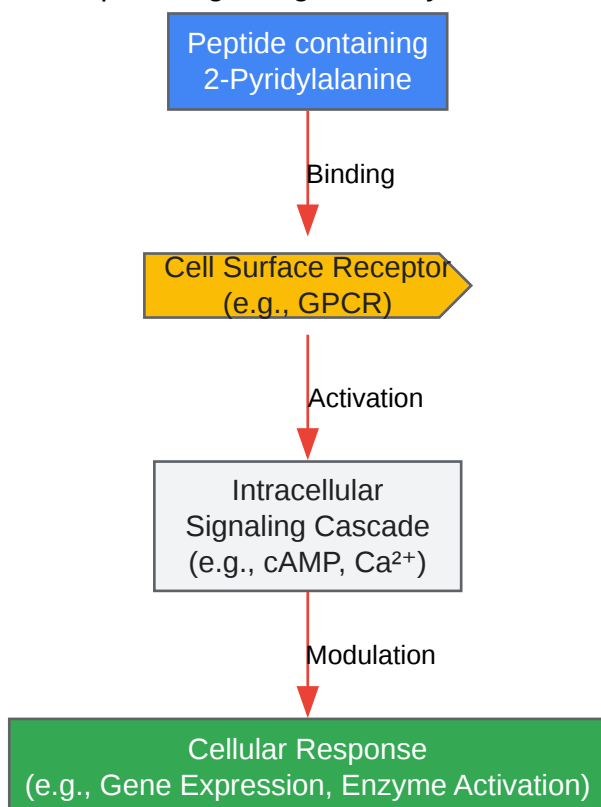


consequences. Peptides containing this residue can act as ligands for various receptors, thereby initiating or modulating intracellular signaling pathways.

The pyridine ring of 2-pyridylalanine can act as a bioisostere for other aromatic residues like phenylalanine or tyrosine, but with altered electronic and steric properties. This can lead to modified binding affinities and selectivities for target receptors. For example, peptides containing pyridylalanine have been investigated as glucagon analogues and somatostatin ligands, suggesting their potential involvement in metabolic and endocrine signaling.[4][5]

The interaction of a 2-pyridylalanine-containing peptide with a G-protein coupled receptor (GPCR), for instance, could trigger a cascade of intracellular events, such as the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP), or the activation of phospholipase C. These second messengers, in turn, can activate protein kinases and other downstream effectors, ultimately leading to a cellular response.

#### Conceptual Signaling Pathway Modulation



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Caption: Modulation of signaling pathways by 2-pyridylalanine peptides.

In conclusion, **FMOC-DL-2-pyridylalanine** is a valuable tool for medicinal chemists and drug development professionals. Its straightforward synthesis and application in SPPS allow for the rational design of novel peptides with potentially enhanced therapeutic properties through the modulation of key biological signaling pathways.

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